2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Description
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide features a 1,2-dihydroquinolin-2-one core with a 7-methoxy group. Key structural elements include:
- A [(4-ethylphenyl)amino]methyl substituent at position 3 of the quinolinone ring.
- An N-(2-methylphenyl)acetamide side chain.
However, specific data on its synthesis, properties, or applications are absent in the provided evidence. The following comparison relies on structurally related compounds from published studies.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-9-12-23(13-10-20)29-17-22-15-21-11-14-24(34-3)16-26(21)31(28(22)33)18-27(32)30-25-8-6-5-7-19(25)2/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJAYTBNMZILGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Synthetic Route:
Formation of Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Ethylphenyl Group: The ethylphenyl group is introduced via a nucleophilic substitution reaction, where an ethylphenylamine reacts with the quinoline intermediate.
Methoxy Group Addition: The methoxy group is added through an electrophilic aromatic substitution reaction, using methanol as the reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve the overall efficiency of the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.
Chemical Reactions Analysis
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled temperature and pressure conditions.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of novel materials with specific electronic and optical properties.
- Employed in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound targets enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular signaling pathways.
- It binds to DNA and proteins, affecting their structure and function.
Pathways Involved:
- The compound modulates signaling pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis.
- It influences oxidative stress and energy metabolism pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinolinone-Based Analogs
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Core: Identical quinolinone backbone with 7-methoxy and 2-oxo groups.
- Substituents: Position 3: [(4-Methylphenyl)amino]methyl (vs. 4-ethylphenyl in the target). Acetamide: N-[3-(trifluoromethyl)phenyl] (vs. N-(2-methylphenyl)).
- Implications: The trifluoromethyl group in the analog may enhance lipophilicity and metabolic stability compared to the target’s 2-methylphenyl group. The ethyl vs. methyl substitution on the phenylamino moiety could influence steric bulk and binding affinity.
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h)
- Core: 1,4-dihydroquinolin-4-one (vs. 1,2-dihydroquinolin-2-one).
- Substituents : A long aliphatic chain (tetradecanamide) at position 2.
- Implications : Aliphatic chains (e.g., C14 in 3h) confer high melting points (>250°C) and likely lower solubility in polar solvents compared to aromatic acetamides.
Heterocyclic Core Variations
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- Core: Coumarin (chromen-2-one) instead of quinolinone.
- Substituents : Chloro and phenyl groups on the acetamide.
- Activity : Demonstrated superior anti-inflammatory activity to ibuprofen, suggesting coumarin cores may enhance biological potency in certain contexts.
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Core: Phenoxy-thiazolidinedione hybrid.
- Substituents: Nitrophenyl acetamide and dioxothiazolidinone.
- Activity: Hypoglycemic effects in mice, highlighting how divergent cores (thiazolidinedione vs. quinolinone) direct therapeutic applications.
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide (CAS Number: 893785-05-2) belongs to the quinoline family, which is known for a wide range of biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The structure features a quinoline core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N3O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 893785-05-2 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that this compound may interact with targets such as the Epidermal Growth Factor Receptor (EGFR), leading to reduced tumor growth.
Case Study:
In a study examining the anticancer effects of quinoline derivatives, it was found that compounds similar to our target showed IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Quinoline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays demonstrated that related compounds exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings:
A comparative study revealed that certain derivatives had IC50 values lower than those of established NSAIDs like diclofenac, indicating their potential as effective anti-inflammatory agents .
The biological activity of this compound is largely attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical pathways such as COX-1 and COX-2, which are responsible for prostaglandin synthesis.
- Receptor Interaction: The compound could bind to receptors such as EGFR, altering signaling pathways that lead to cell proliferation.
- Molecular Docking Studies: Computational studies suggest favorable binding interactions with active sites of target proteins, indicating a strong potential for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
